D-Alanyl-O-benzyl-L-serine D-Alanyl-O-benzyl-L-serine
Brand Name: Vulcanchem
CAS No.: 921933-64-4
VCID: VC20565746
InChI: InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11+/m1/s1
SMILES:
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

D-Alanyl-O-benzyl-L-serine

CAS No.: 921933-64-4

Cat. No.: VC20565746

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

D-Alanyl-O-benzyl-L-serine - 921933-64-4

Specification

CAS No. 921933-64-4
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name (2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid
Standard InChI InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11+/m1/s1
Standard InChI Key PSXMDFXSRBVCDL-KOLCDFICSA-N
Isomeric SMILES C[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N
Canonical SMILES CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N

Introduction

Chemical Structure and Stereochemical Features

D-Alanyl-O-benzyl-L-serine (C14H20N2O4C_{14}H_{20}N_2O_4) features a molecular weight of approximately 292.32 g/mol. Its structure includes three key components:

  • D-Alanyl residue: The D-configuration of the alanine moiety distinguishes it from naturally occurring L-amino acids, potentially altering its interactions with enzymes and receptors .

  • O-Benzyl group: This ether-protecting group stabilizes the serine hydroxyl group, a common strategy in peptide synthesis to prevent unwanted side reactions during solid-phase assembly .

  • L-Serine backbone: The L-configuration at the α-carbon maintains compatibility with ribosomal peptide synthesis machinery, enabling potential incorporation into bioactive peptides .

The compound’s stereochemical complexity is highlighted in comparison to analogs (Table 1).

Table 1: Structural Comparison of D-Alanyl-O-benzyl-L-serine and Related Compounds

CompoundMolecular FormulaKey Features
D-Alanyl-O-benzyl-L-serineC14H20N2O4C_{14}H_{20}N_2O_4D-alanyl residue, O-benzyl protection, L-serine backbone
L-Alanyl-O-benzyl-L-serineC14H20N2O4C_{14}H_{20}N_2O_4L-alanyl residue; enantiomeric differences may affect biological activity
O-Benzyl-L-serineC10H13NO3C_{10}H_{13}NO_3L-serine with benzyl protection; lacks alanyl modification
N-Methyl-L-serineC4H9NO3C_4H_9NO_3Methylated amine; no benzyl group or D-amino acid component

Synthesis and Analytical Characterization

The synthesis of D-alanyl-O-benzyl-L-serine likely follows multi-step organic chemistry protocols analogous to those used for similar protected amino acids:

Stepwise Synthesis Strategy

  • Serine protection: L-serine’s hydroxyl group is benzylated using benzyl bromide in the presence of a base (e.g., NaH) .

  • Alanine coupling: D-alanine is activated (e.g., via carbodiimide reagents) and coupled to the protected serine’s amine group.

  • Deprotection (optional): The benzyl group may be removed post-synthesis using catalytic hydrogenation, depending on the application .

Analytical Data

  • Mass spectrometry: Expected molecular ion peak at m/z 292.32 ([M+H]+^+).

  • NMR: Distinct signals include benzyl aromatic protons (δ 7.2–7.4 ppm), alanine methyl group (δ 1.2–1.4 ppm), and serine β-protons (δ 3.6–4.0 ppm) .

Biochemical Interactions and Transport Mechanisms

While no direct studies on D-alanyl-O-benzyl-L-serine exist, insights can be extrapolated from research on D-amino acid transporters:

ASC Transporter Interactions

The alanine-serine-cysteine (ASC) transporter family, including Asc-1 and ASCT2, facilitates the uptake of small neutral D-amino acids like D-serine . Key findings:

  • Asc-1: High-affinity transporter (Km1050μMK_m \approx 10–50 \mu M) for D-serine, inhibited by S-methyl-L-cysteine (SMLC) .

  • ASCT2: Sodium-dependent transporter with lower affinity for D-serine (Km12mMK_m \approx 1–2 mM), preferentially transports L-asparagine and L-glutamine .

D-Alanyl-O-benzyl-L-serine’s benzyl group may sterically hinder transporter binding, but its D-alanyl moiety could allow partial recognition by Asc-1, analogous to D-serine .

Metabolic Stability

The O-benzyl group likely enhances resistance to enzymatic degradation compared to unprotected serine derivatives, prolonging in vivo half-life .

Challenges and Future Research

  • Synthetic optimization: Current methods may require optimization for scalable production.

  • In vivo profiling: Pharmacokinetic studies are needed to assess tissue distribution and metabolism.

  • Target identification: High-throughput screening could identify protein targets beyond NMDA receptors.

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